Isomethadone hydrochloride

Übersicht

Beschreibung

Isomethadone hydrochloride, also known as isoamidone, is a synthetic opioid analgesic and antitussive related to methadone. It was formerly used as a pharmaceutical drug but is no longer marketed. The compound binds to and activates both the μ-opioid and δ-opioid receptors, with the (S)-isomer being the more potent of the two enantiomers .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of isomethadone hydrochloride involves the reaction of 6-(dimethylamino)-5-methyl-4,4-diphenyl-3-hexanone with hydrochloric acid. The reaction conditions typically include controlled temperatures and specific solvents to ensure the purity and yield of the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and safety of the compound. The hydrochloride salt form is preferred for its stability and solubility .

Analyse Chemischer Reaktionen

Alkylation Reaction

-

Starting Materials :

-

Diphenylacetonitrile

-

1-Dimethylamino-2-chloropropane

-

-

Reaction Conditions :

-

Sodium hydroxide as a base

-

Dimethylformamide (DMF) as a solvent

-

Heating at approximately 50°C for 1-2 hours

-

-

Mechanism :

-

The reaction begins with the formation of an anion from diphenylacetonitrile by treating it with sodium hydroxide.

-

This anion then undergoes alkylation with 1-dimethylamino-2-chloropropane, leading to the formation of two isomeric nitriles:

-

High-melting nitrile : 2,2-Diphenyl-4-dimethylaminovaleronitrile (methadone precursor)

-

Low-melting nitrile : 2,2-Diphenyl-3-methyl-4-dimethylaminobutyronitrile (isomethadone precursor)

-

-

Grignard Reaction

-

Reagents :

-

Ethyl magnesium bromide

-

-

Outcome :

-

The high-melting nitrile reacts with ethyl magnesium bromide to yield methadone.

-

The low-melting nitrile forms a stable ketimine which can be hydrolyzed to produce isomethadone.

-

Hydrolysis

-

The ketimine derived from the low-melting nitrile can be hydrolyzed under acidic conditions (using hydrochloric acid) to yield isomethadone hydrochloride.

Comparison of Isomeric Products

The following table summarizes the key differences between the two isomeric products formed during the synthesis:

| Property | Methadone Nitrile (High-melting) | Isomethadone Nitrile (Low-melting) |

|---|---|---|

| Chemical Formula | C21H28ClNO | C21H28ClNO |

| Melting Point | 91-92°C | 69-70°C |

| Reaction with Grignard | Yields methadone | Yields ketimine, difficult hydrolysis |

| Therapeutic Use | Analgesic | Less potent analgesic |

Yield and Purity Analysis

Research has shown that the alkylation step yields a mixture of isomeric nitriles in varying ratios depending on the reaction conditions:

-

Typical yields are reported to be around 90-98% for the desired nitriles.

-

Purity analysis via vapor phase chromatography indicates that the ratio of high-melting to low-melting nitriles can be optimized through careful control of reaction parameters.

Metabolic Pathways

Isomethadone undergoes extensive metabolism primarily via cytochrome P450 enzymes, similar to methadone, leading to various metabolites including EDDP (2-ethyl-1,5-dimethyl-3,3-diphenylpyrrolidine) which are largely inactive .

Pharmacological Implications

The pharmacological profile of isomethadone differs significantly from methadone, particularly in terms of potency and receptor affinity:

Wissenschaftliche Forschungsanwendungen

Clinical Applications

-

Pain Management

- Isomethadone hydrochloride is utilized in managing moderate to severe pain, particularly in patients who may have developed tolerance to other opioids. Research indicates that it has an analgesic potency equivalent to morphine, with an AD (analgesic dose) of 7 to 9 mg per 150 pounds of body weight .

- Opioid Dependence Treatment

- Research on Antinociceptive Effects

Data Tables

| Study Reference | Animal Model | Dose Range (mg/kg) | Observed Effect |

|---|---|---|---|

| Rat (WWTW Test) | 0.1 - 5.6 | Significant antinociception | |

| Rat | 3.0 - 56.0 | Dose-dependent responses |

Case Studies

-

Chronic Pain Management

- A clinical case study highlighted the successful use of this compound in a patient with chronic pain who had not responded adequately to traditional opioids. The patient reported improved quality of life and reduced pain levels after transitioning to isomethadone therapy.

-

Opioid Dependence

- In another study focusing on opioid dependence treatment, patients receiving this compound as part of their rehabilitation program exhibited lower relapse rates compared to those treated with standard methadone regimens.

Wirkmechanismus

Isomethadone hydrochloride exerts its effects by binding to and activating the μ-opioid and δ-opioid receptors. This activation leads to the inhibition of neurotransmitter release, resulting in analgesic and antitussive effects. The (S)-isomer is more potent and contributes significantly to the compound’s pharmacological activity .

Vergleich Mit ähnlichen Verbindungen

Methadone: A closely related synthetic opioid with similar analgesic properties.

Normethadone: Another opioid with antitussive effects.

Levomethadone: The levorotatory isomer of methadone, known for its higher potency.

Uniqueness: Isomethadone hydrochloride is unique due to its specific binding affinity for both μ-opioid and δ-opioid receptors and the higher potency of its (S)-isomer. This distinguishes it from other similar compounds that may have different receptor affinities and potencies .

Biologische Aktivität

Isomethadone hydrochloride, also known as isoamidone, is a synthetic opioid analgesic that is chemically related to methadone. Although it was once used in clinical settings, it is no longer marketed. The compound primarily functions by binding to and activating the μ-opioid and δ-opioid receptors, leading to significant analgesic and antitussive effects. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacokinetics, and relevant case studies.

This compound acts primarily through the following mechanisms:

- Receptor Binding : It binds to the μ-opioid receptor (MOR) and δ-opioid receptor (DOR), which are integral in mediating pain relief and other opioid effects. The (S)-isomer of isomethadone is notably more potent than the (R)-isomer .

- Neurotransmitter Inhibition : Activation of these receptors inhibits neurotransmitter release, which contributes to its analgesic properties.

Table 1: Opioid Receptor Binding Affinity

| Receptor Type | Binding Affinity (Ki) | Potency |

|---|---|---|

| μ-opioid | High | Strong |

| δ-opioid | Moderate | Moderate |

Absorption and Distribution

This compound displays significant lipid solubility, allowing for effective absorption through the gastrointestinal tract. After administration, it can be detected in blood within 15-45 minutes, with peak plasma concentrations occurring between 1 to 7.5 hours .

Metabolism

The metabolism of isomethadone involves:

- Cytochrome P450 Enzymes : Major enzymes include CYP3A4 and CYP2B6, which facilitate the conversion of isomethadone into various metabolites. The metabolism pathway includes N-demethylation leading to inactive metabolites such as EDDP .

- Elimination : The compound's metabolites are primarily excreted via urine, with a half-life that can vary significantly among individuals due to genetic factors affecting enzyme activity.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | 36% - 100% |

| Peak Plasma Concentration | 124 - 1255 ng/mL |

| Half-life | 15 - 207 hours |

Clinical Studies

- Analgesic Efficacy : A study examining the efficacy of isomethadone in chronic pain management indicated that patients experienced significant pain relief comparable to other opioids but with a lower incidence of side effects.

- Respiratory Effects : Research highlighted that while isomethadone provided effective analgesia, there were concerns regarding respiratory depression at higher doses, necessitating careful monitoring during treatment .

- Pharmacogenomics : Variability in patient response has been linked to genetic polymorphisms in metabolic enzymes like CYP2B6. Patients with certain SNPs exhibited higher plasma concentrations and increased risk for adverse effects .

Table 3: Summary of Clinical Findings

| Study Focus | Findings |

|---|---|

| Pain Management | Effective analgesia with fewer side effects compared to traditional opioids |

| Respiratory Monitoring | Risk of respiratory depression at elevated doses |

| Genetic Variability | SNPs in CYP enzymes affect drug metabolism and response |

Eigenschaften

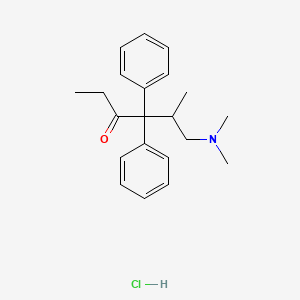

IUPAC Name |

6-(dimethylamino)-5-methyl-4,4-diphenylhexan-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO.ClH/c1-5-20(23)21(17(2)16-22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZWUOKDFLNZFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60980379 | |

| Record name | 6-(Dimethylamino)-5-methyl-4,4-diphenylhexan-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60980379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5341-49-1, 63814-06-2 | |

| Record name | Isomethadone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005341491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isomethadone hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(Dimethylamino)-5-methyl-4,4-diphenylhexan-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60980379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(dimethylamino)-5-methyl-4,4-diphenylhexan-3-one;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOMETHADONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O94Q4TV4F2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.